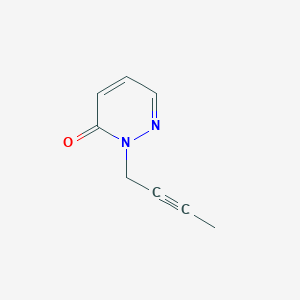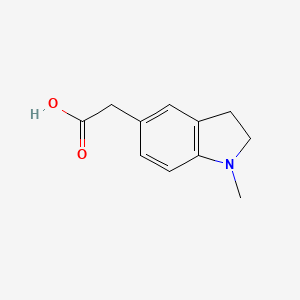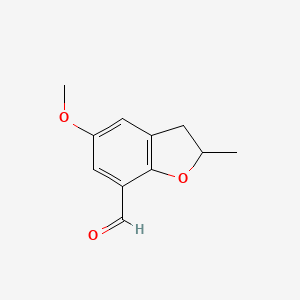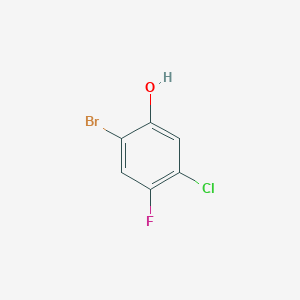
2-Bromo-4-fluoro-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4-fluoro-5-chlorophenol” is a chemical compound with the molecular formula BrC6H3(F)OH . It is an aryl fluorinated building block .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, the propyl group, if it has more than two carbons, must be added in two steps: a Friedel Crafts acylation followed by a Clemmensen Reduction . The synthesis may also involve the presence of N–H···N and C‒H···O hydrogen bonds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CHBrClFO. It has an average mass of 225.443 Da and a monoisotopic mass of 223.903976 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, it may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a liquid form, a refractive index n20/D of 1.553 (lit.), and a density of 1.717 g/mL at 25 °C (lit.) .Scientific Research Applications
Analytical Chemistry Applications
2-Bromo-4-fluoro-5-chlorophenol and related chlorophenols are used in analytical chemistry. For instance, the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in pre-column derivatization for the HPLC separation of chlorophenols has been investigated, with applications in determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).
Environmental Science and Photocatalysis
Chlorophenols, including compounds similar to this compound, are extensively used and their degradation under natural light is of great interest. Studies on the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper sulfate have been conducted, demonstrating the potential for environmental remediation (Lin et al., 2018).
Molecular Structure Analysis
The molecular structure and internal rotation of related compounds, such as 4-fluorophenol and 4-chlorophenol, have been analyzed using microwave spectra. This kind of research provides fundamental insights into the physical and chemical properties of these molecules (Larsen, 1986).
Sonochemical Degradation Studies
Research on the sonochemical degradation of aromatic organic pollutants, including chlorophenols and fluorophenols, has been conducted. This process involves using ultrasound for the mineralization of these compounds in dilute aqueous solutions, which is advantageous for environmental clean-up (Goskonda et al., 2002).
Safety and Hazards
“2-Bromo-4-fluoro-5-chlorophenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
“2-Bromo-4-fluoro-5-chlorophenol” may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This suggests potential future directions in the synthesis of new compounds for research and development.
properties
IUPAC Name |
2-bromo-5-chloro-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFLSXFQSNTOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)
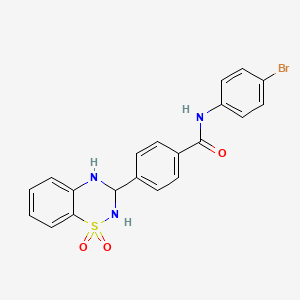
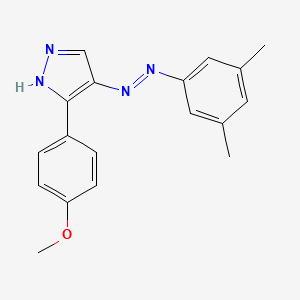
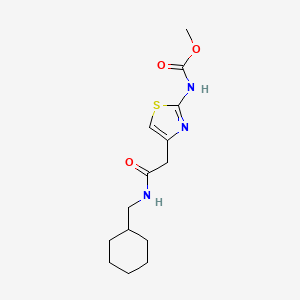
![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)

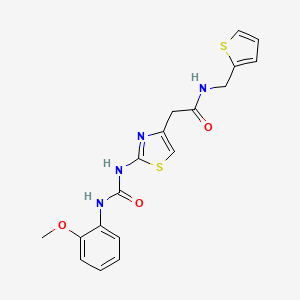

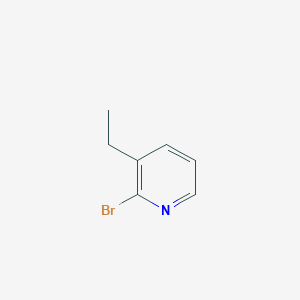
![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)
![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)
